An In-Depth Technical Guide to 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS): A Versatile Fluorescent Probe
An In-Depth Technical Guide to 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS): A Versatile Fluorescent Probe
This guide provides a comprehensive technical overview of 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS), a highly water-soluble and environmentally sensitive fluorescent probe. Designed for researchers, scientists, and professionals in drug development, this document delves into the core properties, mechanisms of action, and practical applications of MPTS, with a focus on providing actionable insights and robust experimental frameworks.
Introduction: The Pyrene Scaffold and the Unique Attributes of MPTS
Pyrene and its derivatives are a well-established class of fluorescent probes renowned for their high fluorescence quantum yields, long fluorescence lifetimes, and sensitivity to the polarity of their microenvironment.[1][2] 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS) is a distinguished member of this family, engineered for exceptional water solubility and specific application niches. Its structure, featuring a pyrene core functionalized with a methoxy group and three sulfonate moieties, imparts a unique combination of photophysical and chemical properties.
Unlike its more commonly known hydroxylated analog, 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS or Pyranine), which is a well-documented fluorescent pH indicator, MPTS's fluorescence is not significantly influenced by pH in the physiological range.[3][4] This key distinction makes MPTS a superior choice for applications where pH-independent fluorescence is paramount.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of a fluorescent probe is critical for its effective application. The key characteristics of MPTS are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt | |
| Synonyms | MPTS, PTS1, Trisodium 8-methoxypyrene-1,3,6-trisulfonate | |
| CAS Number | 82962-86-5 | |
| Molecular Formula | C₁₇H₉Na₃O₁₀S₃ | |
| Molecular Weight | 538.41 g/mol | |
| Appearance | Solid | |
| Melting Point | 253-260 °C (decomposes) | |
| Solubility | Soluble in water, DMF, DMSO, and methanol | |
| Excitation Wavelength (λex) | 404 nm (in H₂O) | |
| Emission Wavelength (λem) | 431 nm (in H₂O) |
Mechanism of Action and Key Applications
The utility of MPTS as a fluorescent probe stems from the sensitivity of its pyrene core to the surrounding environment. The methoxy group, being a strong electron-donating group, influences the electronic transitions of the pyrene system, resulting in a red-shifted absorption and emission compared to unsubstituted pyrene.[5]
Probing Micellar Environments and Determining Critical Micelle Concentration (CMC)
A primary application of MPTS is in the characterization of surfactants, particularly cationic surfactants.[6] The underlying principle is the change in the fluorescence properties of MPTS upon partitioning from the bulk aqueous phase into the hydrophobic core of micelles.
Mechanism of Action:
In an aqueous solution below the critical micelle concentration (CMC), MPTS exists in a highly polar environment, and its fluorescence emission spectrum is characteristic of this state. As the surfactant concentration increases and reaches the CMC, micelles begin to form. The hydrophobic pyrene core of the MPTS molecule preferentially partitions into the nonpolar interior of these micelles. This change in the microenvironment from polar to nonpolar leads to a detectable change in the fluorescence emission of MPTS. Typically, this is observed as an increase in fluorescence intensity and a potential shift in the emission wavelength.
This phenomenon allows for the precise determination of the CMC of a surfactant, a critical parameter in drug formulation, detergency, and various other industrial processes.
Fluorescent Marker in Drug Delivery Systems
MPTS serves as a valuable tool in the development and characterization of drug delivery systems, particularly for aerosolized formulations intended for pulmonary delivery. Its high water solubility and strong fluorescence make it an ideal tracer to study the deposition, distribution, and absorption of nanoparticles and liposomes in ex vivo and in vitro models. By encapsulating MPTS within the delivery vehicle, researchers can track its fate using fluorescence-based imaging techniques.
Experimental Protocol: Determination of Critical Micelle Concentration (CMC)
This section provides a detailed, step-by-step methodology for determining the CMC of a cationic surfactant using MPTS as a fluorescent probe.
Materials:
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8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS)
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Cationic surfactant of interest
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High-purity water (e.g., Milli-Q or equivalent)
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Volumetric flasks and pipettes
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Fluorometer with excitation and emission wavelength control
Procedure:
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Preparation of Stock Solutions:
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Prepare a stock solution of MPTS in high-purity water at a concentration of approximately 1 mM. Protect this solution from light.
-
Prepare a concentrated stock solution of the cationic surfactant in high-purity water. The concentration should be well above the expected CMC.
-
-
Preparation of Sample Series:
-
Prepare a series of surfactant solutions of varying concentrations by serial dilution of the surfactant stock solution with high-purity water. The concentration range should span from well below to well above the expected CMC.
-
To each surfactant solution, add a small aliquot of the MPTS stock solution to achieve a final MPTS concentration in the low micromolar range (e.g., 1-5 µM). Ensure the final concentration of MPTS is the same in all samples.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the fluorometer to 404 nm.
-
Record the fluorescence emission spectrum for each sample, scanning a range that includes the emission maximum of MPTS (e.g., 420 nm to 500 nm).
-
Alternatively, set the emission wavelength to 431 nm and record the fluorescence intensity for each sample.
-
-
Data Analysis:
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Plot the fluorescence intensity at the emission maximum (431 nm) as a function of the surfactant concentration.
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The resulting plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).
-
Self-Validation and Controls:
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Blank Measurement: Measure the fluorescence of a solution containing only MPTS in water (no surfactant) to establish a baseline.
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Reproducibility: Prepare and measure replicate samples to ensure the reproducibility of the results.
-
Comparison with Literature: If available, compare the determined CMC value with literature values for the same surfactant under similar conditions.
Distinguishing MPTS from its Hydroxylated Analog, HPTS
It is crucial for researchers to select the appropriate probe for their specific application. The primary distinction between MPTS and HPTS lies in their sensitivity to pH.
| Feature | 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS) | 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS) |
| Functional Group | Methoxy (-OCH₃) | Hydroxy (-OH) |
| pH Sensitivity | Fluorescence is largely independent of pH in the physiological range. | Fluorescence is highly sensitive to pH, with a pKa around 7.3, making it an excellent pH indicator.[4] |
| Primary Application | Probing nonpolar environments (e.g., micelles), fluorescent tracer in drug delivery.[6] | Ratiometric pH sensing in biological systems.[4] |
| Excitation (λex) | ~404 nm | pH-dependent, with two excitation maxima (~405 nm and ~450 nm).[4] |
| Emission (λem) | ~431 nm | ~510 nm |
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling MPTS.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Storage: Store in a cool, dry place, protected from light.
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Disposal: Dispose of in accordance with local regulations.
For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt is a powerful and versatile fluorescent probe with specific advantages for researchers in materials science and drug delivery. Its high water solubility, strong fluorescence, and, most importantly, its pH-insensitivity in the physiological range distinguish it from other pyrene-based probes. By understanding its fundamental properties and mechanism of action, researchers can confidently employ MPTS to gain valuable insights into micellar systems and to track the fate of drug delivery vehicles with high precision.
References
- Beck-Broichsitter, M., et al. (2009). Pulmonary drug delivery with aerosolizable nanoparticles in an ex vivo lung model. International journal of pharmaceutics, 367(1-2), 169-178.
- Gilchrist, A. M., & Wang, P. (2021). Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. ChemRxiv.
- RSC Publishing. (2018).
- Encyclopedia.pub. (2022).
- RSC Publishing. (2020). Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry.
- National Center for Biotechnology Information. (2012).
-
Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]
- Growing Science. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent. Current Chemistry Letters.
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- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
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- 4. caymanchem.com [caymanchem.com]
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